molecular formula C8H8O2S B1583534 3-(Methylthio)benzoic acid CAS No. 825-99-0

3-(Methylthio)benzoic acid

Cat. No. B1583534
Key on ui cas rn: 825-99-0
M. Wt: 168.21 g/mol
InChI Key: PZGADOOBMVLBJE-UHFFFAOYSA-N
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Patent
US06812228B2

Procedure details

The aminobenzoic acid (54.8 g, 0.4 mol) was diazotized in the usual manner with sodium nitrite (27.6 g, 0.4 mol) and hydrochloric acid (40 mL) and the resulting diazonium salt solution poured into a hot (70° C.), freshly prepared solution of potassium ethyl xanthate (64.2 g, 0.4 mol) containing sodium carbonate (55.2 g, 0.4 mol) to neutralize acid in the diazonium salt solution. After the reaction was over, as indicated by the cessation of the evolution of gases, the mixture was cooled. It was then treated with potassium hydroxide (24.7 g, 0.44 mol) and dimethyl sulfate (50.4 g, 0.4 mol). The mixture was refluxed for 5 hours. On acidification with hydrochloric acid, the desired product was obtained (38.2 g, 57%). MS: 167.8 (M+1+).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
54.8 g
Type
reactant
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
64.2 g
Type
reactant
Reaction Step Four
Quantity
55.2 g
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
24.7 g
Type
reactant
Reaction Step Seven
Quantity
50.4 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=[C:3](N)[CH:2]=1.N([O-])=O.[Na+].O(CC)[C:16]([S-])=[S:17].[K+].C(=O)([O-])[O-].[Na+].[Na+].[OH-].[K+].S(OC)(OC)(=O)=O.[ClH:37]>>[ClH:37].[CH3:16][S:17][C:2]1[CH:1]=[C:6]([CH:5]=[CH:4][CH:3]=1)[C:7]([OH:9])=[O:8] |f:1.2,3.4,5.6.7,8.9|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
54.8 g
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)O)N
Step Three
Name
Quantity
27.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
64.2 g
Type
reactant
Smiles
O(C(=S)[S-])CC.[K+]
Step Five
Name
Quantity
55.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
24.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50.4 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
CSC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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